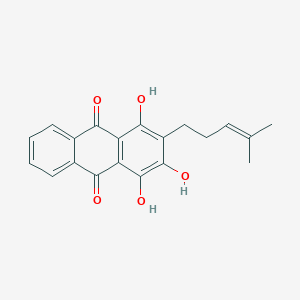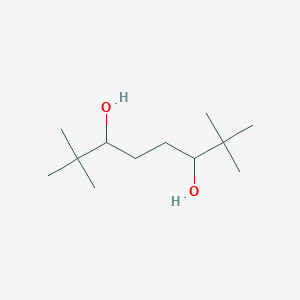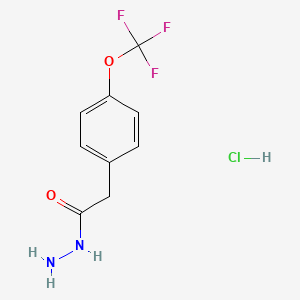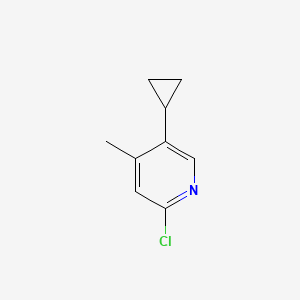
2-Chloro-5-cyclopropyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropyl-4-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-methylpyridine typically involves the chlorination of 5-cyclopropyl-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position.
Another synthetic route involves the cyclopropylation of 2-chloro-4-methylpyridine. This can be achieved through a cyclopropanation reaction using diazomethane or similar reagents in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-cyclopropyl-4-methylpyridine or 2-thiocyanato-5-cyclopropyl-4-methylpyridine.
Oxidation Products: 2-Chloro-5-cyclopropyl-4-formylpyridine or 2-chloro-5-cyclopropyl-4-carboxypyridine.
Reduction Products: Various reduced derivatives depending on the specific reducing conditions.
Scientific Research Applications
2-Chloro-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
2-Chloro-5-cyclopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-5-methylpyridine: Lacks the cyclopropyl group, potentially affecting its binding properties and reactivity.
2-Chloro-5-cyclopropylpyridine: Lacks the methyl group, which may influence its chemical and biological properties.
The presence of both the cyclopropyl and methyl groups in this compound makes it unique, potentially offering enhanced reactivity and specificity in various applications.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-4-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
OSTDYHWIAJKDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


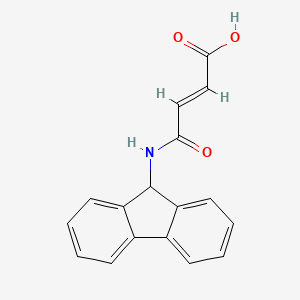



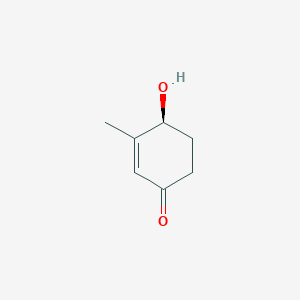

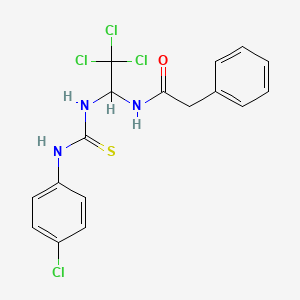
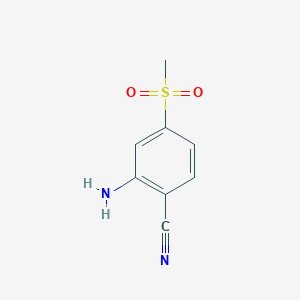
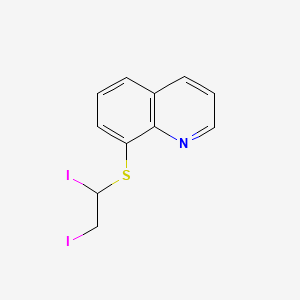
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
